molecular formula C5H4ClIN2 B150797 2-Amino-5-chloro-3-iodopyridine CAS No. 211308-81-5

2-Amino-5-chloro-3-iodopyridine

Cat. No. B150797
Key on ui cas rn: 211308-81-5
M. Wt: 254.45 g/mol
InChI Key: DIONPYCYVWCDIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08742113B2

Procedure details

To a mixed solution of 2-amino-5-chloropyridine (2.6 g, 0.020 mol) in acetic acid/water (7.8 mL/1.8 mL) that cooled with ice bath, conc.sulfuric acid (0.26 mL, 4.9 mmol) was added dropwise, and then periodic acid (0.95 g, 4.2 mmol) and iodine (2.0 g, 8.0 mmol) were added. The reaction mixture was stirred at 80° C. for 6 h. Cooled to ambient temperature, the reaction mixture was poured into ice water, and neutralized by aqueous 5M sodium hydroxide solution. After removal of the precipitate by filtration, the filtrate was extracted with ethyl acetate. The organic layer was washed with saturated sodium thiosulfate solution, aqueous 1M sodium hydroxide solution and brine then dried over sodium sulfate and concentrated to afford 2-amino-5-chloro-3-iodopyridine as solid (4.4 g, y. 85%).
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
7.8 mL
Type
solvent
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step Two
Quantity
0.95 g
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][N:3]=1.S(=O)(=O)(O)O.[I:14](O)(=O)(=O)=O.II.[OH-].[Na+]>C(O)(=O)C.O>[NH2:1][C:2]1[C:7]([I:14])=[CH:6][C:5]([Cl:8])=[CH:4][N:3]=1 |f:4.5,6.7|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
NC1=NC=C(C=C1)Cl
Name
Quantity
7.8 mL
Type
solvent
Smiles
C(C)(=O)O.O
Step Two
Name
Quantity
0.26 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0.95 g
Type
reactant
Smiles
I(=O)(=O)(=O)O
Name
Quantity
2 g
Type
reactant
Smiles
II
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 80° C. for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
After removal of the precipitate
FILTRATION
Type
FILTRATION
Details
by filtration
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated sodium thiosulfate solution, aqueous 1M sodium hydroxide solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NC1=NC=C(C=C1I)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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